molecular formula C7H15ClN2O B3112380 Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride CAS No. 1891162-36-9

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride

Cat. No.: B3112380
CAS No.: 1891162-36-9
M. Wt: 178.66
InChI Key: GPCZECIXVYLYQL-UHFFFAOYSA-N
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Description

Octahydropyrazino[2,1-c][1,4]oxazine hydrochloride is a bicyclic heterocyclic compound characterized by fused pyrazine and morpholine-like rings. Its molecular formula is C₇H₁₆Cl₂N₂O (for the dihydrochloride form), with a molar mass of 215.12 g/mol . The compound exists in enantiomeric forms, such as (R)- and (S)-configurations, which influence its pharmacological activity. For example, the (S)-enantiomer (CAS 1089280-14-7) is a white crystalline solid soluble in water and organic solvents, widely used as a pharmaceutical intermediate in synthesizing anxiolytic and antidepressant drugs .

The dihydrochloride salt is synthesized by treating the free base with hydrochloric acid in ethanol, forming a stable salt suitable for drug development . Its storage requires an inert atmosphere at room temperature or 2–8°C to prevent degradation . Safety data indicate low toxicity, though precautions against skin/eye contact and inhalation are necessary due to irritant properties (H315, H319) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-9-3-4-10-6-7(9)5-8-1;/h7-8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCZECIXVYLYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an oxirane compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of octahydropyrazino[2,1-C][1,4]oxazine exhibit antimicrobial properties. For instance, certain structural modifications have been shown to enhance activity against various bacterial strains, making them potential candidates for developing new antibiotics.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Neurological Applications

Octahydropyrazino[2,1-C][1,4]oxazine has been investigated for its effects on the central nervous system. Its structural similarity to piperazine derivatives suggests potential use in treating neurological disorders.

  • Case Study : A research article highlighted the compound's ability to modulate neurotransmitter systems, indicating potential applications in treating anxiety and depression .

Anticancer Properties

Emerging studies suggest that octahydropyrazino[2,1-C][1,4]oxazine may possess anticancer properties. Its mechanism of action appears to involve the inhibition of specific cancer cell proliferation pathways.

  • Case Study : In vitro studies reported in Cancer Letters showed that certain derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis .

Synthesis and Derivatives

The synthesis of octahydropyrazino[2,1-C][1,4]oxazine hydrochloride typically involves multi-step reactions starting from readily available precursors. Researchers are also exploring various derivatives to enhance its pharmacological profile.

Synthesis Pathway Example

StepReaction TypeDescription
1CyclizationFormation of the bicyclic structure from linear precursors.
2HalogenationIntroduction of chlorine atoms to enhance biological activity.
3Hydrochloride FormationConversion to hydrochloride salt for improved solubility.

Mechanism of Action

The mechanism of action of Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of octahydropyrazino[2,1-c][1,4]oxazine hydrochloride can be contextualized against related compounds (Table 1).

Table 1: Key Comparisons with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Applications Safety Profile
(R)-Octahydropyrazino[2,1-c][1,4]oxazine 1126432-04-9 C₇H₁₄N₂O 142.20 Intermediate for chiral drug synthesis; 95% purity Limited toxicity data
(S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride 1089280-14-7 C₇H₁₆Cl₂N₂O 215.12 Anxiolytic/antidepressant precursor; soluble in water H302, H315, H319, H335
(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine 1089759-42-1 C₇H₁₄N₂O 142.20 High similarity (0.97) to parent scaffold; used in ROMK inhibitors Requires inert storage
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride 1244059-30-0 C₇H₁₄ClN₃O 191.66 Pyrimidine-piperazine hybrid; neuropharmacological applications Irritant (H315, H319)

Structural and Functional Differences

  • Enantiomeric Specificity : The (R)- and (S)-enantiomers exhibit distinct pharmacological profiles. For instance, the (S)-dihydrochloride form is prioritized in CNS drug synthesis due to higher receptor affinity , while the (R)-form (CAS 1126432-04-9) is used in chiral auxiliaries .
  • Scaffold Modifications : Replacing the oxazine ring with pyrimidine (e.g., octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride) alters solubility and target selectivity, as seen in neuroactive compounds .
  • Salt Forms : The dihydrochloride salt (e.g., CAS 1257998-65-4) enhances water solubility compared to the free base, making it preferable for injectable formulations .

Pharmacokinetic and Pharmacodynamic Insights

  • ROMK Inhibitors: Derivatives based on the octahydropyrazino scaffold demonstrate improved pharmacokinetics, including extended half-life and bioavailability, attributed to the rigid bicyclic structure reducing metabolic degradation .
  • Impurity Profiles : Compounds like ofloxacin N-oxide hydrochloride (CAS n/a) highlight the importance of stereochemical purity, as enantiomeric impurities can compromise drug efficacy .

Biological Activity

Octahydropyrazino[2,1-C][1,4]oxazine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H16Cl2N2O
  • CAS Number : 1891162-36-9

This compound features a unique fused structure comprising a pyrazine ring and an oxazine ring, which contributes to its distinct chemical behavior and biological properties. Its synthesis involves various chemical reactions including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly topoisomerase II, which is crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by activating caspase pathways.
  • CNS Effects : Research indicates that derivatives of the oxazine system exhibit central nervous system (CNS) depressant actions. For instance, studies on related compounds have demonstrated reduced locomotor activity in mice .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and has shown potential as an effective antimicrobial agent.

Anticancer Activity

Numerous studies have focused on the anticancer properties of this compound:

  • Cell Viability Assays : In vitro experiments using cancer cell lines have demonstrated that the compound can reduce cell viability significantly. For example, it was found to induce apoptosis in specific cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
  • Mechanistic Insights : The compound's ability to interfere with DNA topoisomerase II suggests that it could be effective in treating cancers that are sensitive to topoisomerase inhibitors. This mechanism is critical as it leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Octahydropiperazino[2,1-C]morpholine dihydrochlorideSimilar bicyclic structureCNS depressant effects
This compoundUnique fused ring structureAntimicrobial and anticancer properties

The unique bicyclic structure of this compound sets it apart from similar compounds. Its distinct properties may contribute to its varied biological activities compared to other piperazine derivatives .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cytotoxicity in Cancer Research : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations over 48 hours, suggesting its potential as a chemotherapeutic agent .
  • Neuropharmacological Effects : Another investigation into related compounds revealed their ability to modulate neurotransmitter systems in animal models. These findings suggest that Octahydropyrazino derivatives may be explored for their neuropharmacological potential in treating mood disorders or anxiety .

Q & A

Q. What are the established synthetic routes for Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization and salt formation. A common approach is:

Ring formation : Cyclization of precursors (e.g., amino alcohols or diamines) under acidic or basic conditions to construct the bicyclic oxazine core.

Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) or other protecting groups to stabilize reactive intermediates during synthesis .

Hydrochloride salt formation : Reaction with hydrochloric acid to improve stability and crystallinity .
Key challenges include controlling regioselectivity and minimizing side reactions during cyclization.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR spectroscopy : Proton overlap in the bicyclic structure complicates assignments. Use high-field (≥400 MHz) instruments and 2D techniques (COSY, HSQC) to resolve signals .
  • Mass spectrometry (MS) : Electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₄N₂O·HCl has a theoretical MW of 178.66 g/mol) .
  • HPLC purity analysis : Reverse-phase columns (C18) with UV detection at 210–254 nm; mobile phases often include trifluoroacetic acid (TFA) to improve peak symmetry .

Q. What solvents and conditions are recommended for handling this compound?

The compound’s solubility is poorly documented, but polar aprotic solvents (e.g., DMF, DMSO) or aqueous HCl (0.1–1 M) are empirically effective. For biological assays:

  • Co-solvents : ≤10% DMSO in PBS to maintain solubility without denaturing proteins .
  • pH adjustment : Use buffered solutions (pH 4–6) to prevent precipitation .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Temperature control : Lower reaction temperatures (0–25°C) reduce side reactions during salt formation .
  • Purification : Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How to resolve contradictions in stereochemical assignments?

Discrepancies in NMR or optical rotation data may arise from:

  • Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies address solubility limitations in in vitro assays?

Method Example Considerations
Co-solvents DMSO, cyclodextrinsCytotoxicity at >0.1% v/v
Micellar systems Polysorbate-80Interference with absorbance assays
pH adjustment HCl (0.1 M) in buffered solutionsCompatibility with biological targets
Data synthesized from empirical studies .

Q. How to analyze batch-to-batch variability in purity?

  • Impurity profiling : LC-MS/MS identifies common byproducts (e.g., uncyclized intermediates or oxidation products) .
  • Residual solvent analysis : GC-MS detects traces of DMF or THF from synthesis .
  • Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) monitors hygroscopicity and HCl dissociation .

Q. What structural analogs have been explored for structure-activity relationship (SAR) studies?

  • Core modifications : Replacement of the oxygen atom with sulfur (oxazine → thiazine) alters pharmacokinetics .
  • Substituent effects : Methyl or cyclopropyl groups at specific positions enhance binding affinity in receptor assays .
  • Salt forms : Comparison of hydrochloride, sulfate, and mesylate salts for solubility and stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride
Reactant of Route 2
Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride

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